molecular formula C17H26N4O B15121971 N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B15121971
M. Wt: 302.4 g/mol
InChI Key: DGMJDKVHTIRVGD-UHFFFAOYSA-N
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Description

N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane carboxamide group attached to a piperidine ring, which is further substituted with a tert-butylpyridazinyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the cyclopropane carboxamide group. The tert-butylpyridazinyl group is then introduced through a series of substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cyclopropane carboxamide analogs. Examples include:

  • N-(6-tert-butylpyridazin-3-yl)piperidine
  • Cyclopropanecarboxamide derivatives with different substituents

Uniqueness

What sets N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanecarboxamide apart is its unique combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

IUPAC Name

N-[1-(6-tert-butylpyridazin-3-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H26N4O/c1-17(2,3)14-8-9-15(20-19-14)21-10-4-5-13(11-21)18-16(22)12-6-7-12/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,18,22)

InChI Key

DGMJDKVHTIRVGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

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